![molecular formula C24H31BrN2O4 B2820381 1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1101743-87-6](/img/structure/B2820381.png)
1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
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Description
1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C24H31BrN2O4 and its molecular weight is 491.426. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Novel compounds including 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides have shown potential in vitro antimicrobial activity. Specifically, five derivatives displayed promising activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).
Chemical Synthesis and Structure Analysis
The chemical synthesis of imidazole derivatives and their structural analysis is a significant area of study. Compounds such as 1-alkyl-2-methyl-1H-imidazoles and their derivatives have been synthesized, showcasing the diverse potential of these chemical structures in various applications (Potikha, Turelyk, & Kovtunenko, 2011).
Coordination Chemistry
Studies on binuclear copper(I) complexes involving similar imidazole structures have provided insights into coordination chemistry and potential applications in materials science and catalysis (Cox, Aslanidis, & Karagiannidis, 2000).
Antineoplastic Research
Research into thieno[2,3-b]azepin-4-ones, related to the chemical structure , has explored their potential as antineoplastic agents. Although preliminary data did not indicate significant antineoplastic activity, such research highlights the exploratory nature of these compounds in cancer therapy (Koebel, Needham, & Blanton, 1975).
Cancer Cell Line Research
Novel hybrid compounds, including those with imidazole structures, have been evaluated against human tumor cell lines. Certain derivatives showed potent cytotoxic activities, outperforming cisplatin in some instances (汪学全 et al., 2015).
Luminescence Sensing
Lanthanide-organic frameworks incorporating imidazole dicarboxylates have shown potential in fluorescence sensing for chemicals like benzaldehyde, underlining the utility of these compounds in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N2O4.BrH/c1-4-30-19-11-9-18(10-12-19)24(27)17-25(23-8-6-5-7-15-26(23)24)21-16-20(28-2)13-14-22(21)29-3;/h9-14,16,27H,4-8,15,17H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQMQGVRJHWIAW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=C(C=CC(=C4)OC)OC)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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